![molecular formula C18H23N5O3 B5662504 5-{[4-(3-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5662504.png)
5-{[4-(3-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-{[4-(3-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine is a complex organic molecule. Its analysis and synthesis involve advanced organic chemistry techniques and methodologies.
Synthesis Analysis
The synthesis process often involves reactions of related pyrimidine compounds with various amines and hydroxylamines under mild conditions, introducing N-substituents at specific positions. For example, Boyle et al. (1991) describe the synthesis of a diaminodihydrohomopteridine using a furazano[3,4-d]pyrimidine precursor, highlighting similar reaction mechanisms and pathways (Boyle, Hughes, & Khattab, 1991).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated through X-ray crystallography and NMR spectroscopy. Alonso et al. (2020) conducted structural studies on similar compounds, providing insights into the molecular conformation and bonding characteristics of these complex molecules (Alonso et al., 2020).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, including cycloadditions and rearrangements. For instance, Sharma and Mahajan (1997) explored the [4+2] cycloaddition reactions of related compounds, revealing insights into their reactive nature (Sharma & Mahajan, 1997).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are vital for understanding the compound's behavior under various conditions. Wang et al. (2016) synthesized furan-substituted diazepin-ones, providing data on physical characteristics that are likely relevant to the compound (Wang et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents and stability under various conditions, are critical for understanding the compound's potential applications. Research by Yoon et al. (2020) on polyheterocycles, including pyrrolo and diazepine rings, sheds light on the chemical behavior of similar structures (Yoon, Kim, & Kim, 2020).
特性
IUPAC Name |
[4-[2-(dimethylamino)-4-methylpyrimidine-5-carbonyl]-1,4-diazepan-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-13-15(11-19-18(20-13)21(2)3)17(25)23-7-4-6-22(8-9-23)16(24)14-5-10-26-12-14/h5,10-12H,4,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFFNLVIWPVHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCCN(CC2)C(=O)C3=COC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5662426.png)
![2-propyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5662437.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl}ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5662448.png)
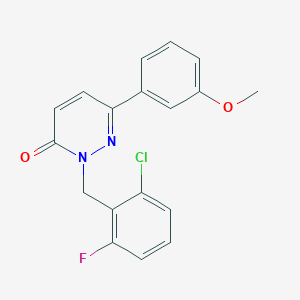
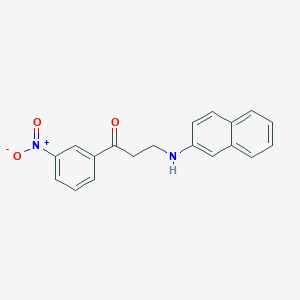
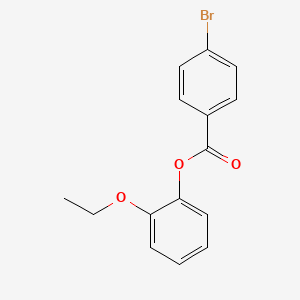
![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B5662493.png)
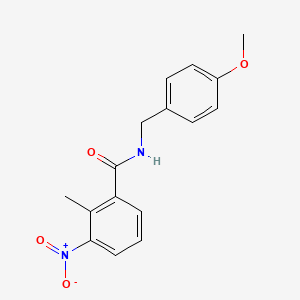
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5662506.png)
![N-(3,4-difluorophenyl)-4-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5662510.png)
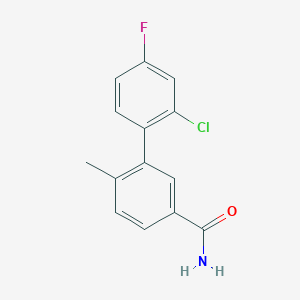
![1-(4-chlorophenyl)-N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5662514.png)
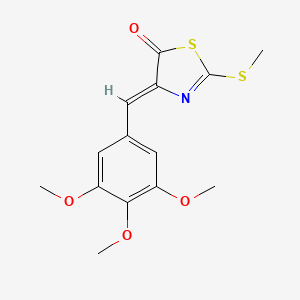
![[1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl][2-(methylthio)phenyl]methanone](/img/structure/B5662518.png)